
Butyric acid, 4-ethylthio-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Its chemical formula is C6H13NO2S, and its molecular weight is 163.24 g/mol . L-ethionine interferes with normal DNA methylation and other methylation pathways. While it induces pancreatic toxicity and liver cancer, it has also been shown to synergistically block the growth and metastasis of methionine-dependent tumors in animal studies .
準備方法
Synthetic Routes:: L-ethionine can be synthesized through various routes. One common method involves the reaction of ethyl mercaptan (C2H5SH) with 2-bromoacetic acid (BrCH2COOH) to yield L-ethionine . The reaction proceeds as follows:
C2H5SH+BrCH2COOH→L-ethionine
Industrial Production:: Industrial production methods typically involve fermentation processes using microbial strains capable of producing L-ethionine. These strains are engineered to enhance yield and efficiency.
化学反応の分析
L-ethionine undergoes several types of reactions:
Oxidation: It can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction of the thioether group can yield the corresponding alcohol.
Substitution: The thioether sulfur can participate in substitution reactions. Common reagents and conditions vary depending on the specific reaction. Major products include sulfoxides, sulfones, and substituted derivatives.
科学的研究の応用
L-ethionine finds applications in various fields:
Chemistry: Used as a building block in peptide synthesis.
Biology: Studied for its effects on DNA methylation and cellular processes.
Medicine: Investigated for its potential in cancer therapy due to its impact on methionine-dependent tumors.
Industry: Employed in the production of pharmaceuticals and other chemicals.
作用機序
L-ethionine’s mechanism of action involves disrupting methylation pathways. It interferes with DNA methylation and other cellular processes, leading to altered gene expression and cellular function.
類似化合物との比較
L-ethionine is unique due to its sulfur-containing side chain. Similar compounds include methionine (its natural counterpart) and other sulfur-containing amino acids like cysteine and homocysteine.
特性
CAS番号 |
71057-15-3 |
|---|---|
分子式 |
C6H12O2S |
分子量 |
148.23 g/mol |
IUPAC名 |
4-ethylsulfanylbutanoic acid |
InChI |
InChI=1S/C6H12O2S/c1-2-9-5-3-4-6(7)8/h2-5H2,1H3,(H,7,8) |
InChIキー |
DBNZPPFTPCELJG-UHFFFAOYSA-N |
正規SMILES |
CCSCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



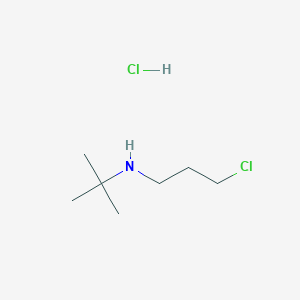


![5-{[N-(4-iodophenyl)carbamoyl]methyl}naphthalenesulfinic acid](/img/structure/B12005785.png)
![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B12005787.png)
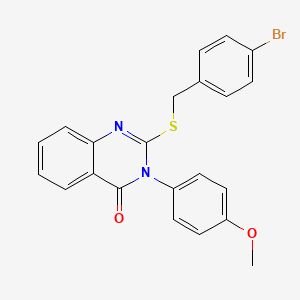
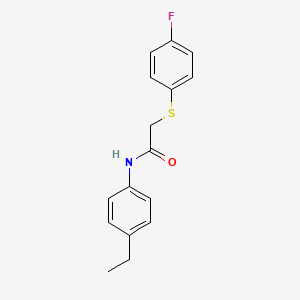
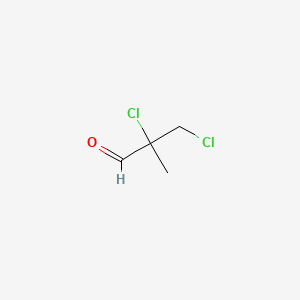
![2-(1H-Benzo[d]imidazol-2-yl)-3-(3-(4-(morpholinosulfonyl)phenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B12005821.png)
![[4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12005824.png)
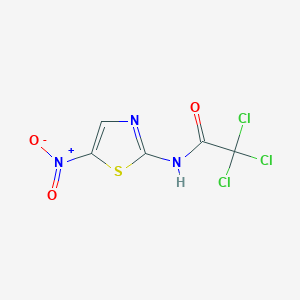
![ethyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12005839.png)
![ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12005846.png)
